![molecular formula C21H30O6 B191488 (17R)-6,11,17-Trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one CAS No. 3078-34-0](/img/structure/B191488.png)
(17R)-6,11,17-Trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Overview
Description
(17R)-6,11,17-Trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one, also known as (17R)-6,11,17-Trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one, is a useful research compound. Its molecular formula is C21H30O6 and its molecular weight is 378.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (17R)-6,11,17-Trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (17R)-6,11,17-Trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Properties
(17R)-6,11,17-Trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one has been identified in scientific research for its unique chemical structure. The compound, isolated from the roots of Periploca sepium Bunge (a Chinese traditional herbal medicine), is noted for its distinct ring conformations and the presence of multiple hydroxy groups which contribute to its chemical properties. The three six-membered rings adopt chair conformations, the cyclopenta ring displays an envelope conformation, and the lactone ring is essentially planar. This structural arrangement facilitates the formation of helical chains in the crystal via hydrogen bonds and weak C—H⋯O interactions (Zhang et al., 2012).
Synthesis and Structural Elucidation
The synthesis and structural elucidation of derivatives of this compound have been a subject of interest. For instance, derivatives of sodium deoxycholate, including trimethyl, tributyl, and triphenyl tin derivatives, were synthesized. These compounds exhibited a trigonal bipyramidal geometry in the solid state and a tetrahedral geometry in solution, suggesting their potential for further application in various fields, including medicinal chemistry. Notably, these derivatives demonstrated promising antifungal and anticancer activities, indicating their potential as therapeutic agents (Shaheen et al., 2014).
Crystallography and Potential Applications
Detailed crystallographic studies of similar compounds reveal intricate molecular interactions and the potential for drug development. For instance, studies on 17βH-Periplogenin and related compounds provide insights into their molecular geometry, intermolecular interactions, and potential applications in developing hormone pharmaceuticals and other medicinal products. These studies form the basis for understanding the compound's behavior in biological systems and its potential therapeutic applications (Nie et al., 2006).
Bioactivity and Therapeutic Potential
The bioactivity of (17R)-6,11,17-Trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one and its derivatives is a pivotal area of research. The compound's structural characteristics, particularly the presence of multiple hydroxy groups and its unique ring conformations, hint at its potential bioactivity. Derivatives of this compound have demonstrated significant bioactive properties, including antifungal, antimicrobial, and anticancer activities. These properties underscore the potential of this compound and its derivatives in therapeutic applications, particularly in treating infections and cancer (Shaheen et al., 2014).
properties
IUPAC Name |
(17R)-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t12?,13?,15?,16?,18?,19?,20?,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFTWPCIRXSCQF-JFQOUMBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CC[C@@]4(C(=O)CO)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585179 | |
Record name | (8xi,9xi,10xi,13xi,14xi)-6,11,17,21-Tetrahydroxypregn-4-ene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(17R)-6,11,17-Trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
CAS RN |
3078-34-0 | |
Record name | (8xi,9xi,10xi,13xi,14xi)-6,11,17,21-Tetrahydroxypregn-4-ene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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